6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one 6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 61222-78-4
VCID: VC19517904
InChI: InChI=1S/C15H10Br2O3/c16-10-6-9-11(18)7-12(8-4-2-1-3-5-8)20-15(9)13(17)14(10)19/h1-6,12,19H,7H2
SMILES:
Molecular Formula: C15H10Br2O3
Molecular Weight: 398.04 g/mol

6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

CAS No.: 61222-78-4

Cat. No.: VC19517904

Molecular Formula: C15H10Br2O3

Molecular Weight: 398.04 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one - 61222-78-4

Specification

CAS No. 61222-78-4
Molecular Formula C15H10Br2O3
Molecular Weight 398.04 g/mol
IUPAC Name 6,8-dibromo-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H10Br2O3/c16-10-6-9-11(18)7-12(8-4-2-1-3-5-8)20-15(9)13(17)14(10)19/h1-6,12,19H,7H2
Standard InChI Key IWGOYHXOHZEBOK-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=C(C(=C(C=C2C1=O)Br)O)Br)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₅H₁₀Br₂O₃, with a molecular weight of 398.04 g/mol. Its IUPAC name, 6,8-dibromo-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one, reflects the substitution pattern on the benzopyranone core. Key identifiers include:

PropertyValue
CAS No.61222-78-4
SMILESC1C(OC2=C(C(=C(C=C2C1=O)Br)O)Br)C3=CC=CC=C3
InChI KeyIWGOYHXOHZEBOK-UHFFFAOYSA-N
XLogP33.2 (estimated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (ketone, two ether oxygens)

The presence of bromine atoms significantly influences the compound’s electronic properties, increasing molecular polarizability and steric bulk.

Crystallographic Insights

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 6,8-dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves multi-step functionalization of a benzopyranone precursor:

  • Core Formation: Construction of the 2,3-dihydro-4H-1-benzopyran-4-one scaffold via cyclization of substituted chalcones or Claisen-Schmidt condensations .

  • Bromination: Electrophilic aromatic bromination at the 6- and 8-positions using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.

  • Hydroxylation: Introduction of the 7-hydroxy group via demethylation of a methoxy precursor or direct oxidation .

  • Phenyl Substitution: Attachment of the phenyl group at the 2-position through Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Reaction Optimization

Key challenges include regioselectivity during bromination and stereochemical control at the 2-position. Solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM) are employed to enhance reaction efficiency, as evidenced by their use in analogous syntheses .

Physicochemical Properties

Thermal Stability

While experimental data for the title compound are sparse, structurally similar compounds like 7-hydroxy-2-(p-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-3-one exhibit melting points of 169–170°C and predicted boiling points of 529.5±50.0°C . The bromine substituents likely elevate the melting point due to enhanced intermolecular interactions.

Solubility and Partitioning

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, acetone) but exhibits better solubility in halogenated solvents like DCM. Its estimated LogP (XLogP3) of 3.2 suggests moderate lipophilicity, making it suitable for lipid-mediated transport in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator